molecular formula C12H14O3 B7815789 3-(4-Propoxyphenyl)acrylic acid

3-(4-Propoxyphenyl)acrylic acid

Cat. No.: B7815789
M. Wt: 206.24 g/mol
InChI Key: WTYNDSOJMSGRQV-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of cinnamic acid, characterized by the presence of a propoxy group attached to the phenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Propoxyphenyl)acrylic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process generally includes steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Propoxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-propoxybenzoic acid, while reduction with sodium borohydride can produce 4-propoxybenzyl alcohol .

Scientific Research Applications

3-(4-Propoxyphenyl)acrylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research has shown its potential in developing drugs with anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. In biological systems, it may inhibit enzymes involved in inflammatory processes or modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, differing by the absence of the propoxy group.

    4-Methoxycinnamic Acid: Similar structure but with a methoxy group instead of a propoxy group.

    4-Hydroxycinnamic Acid: Contains a hydroxyl group on the phenyl ring.

Uniqueness: 3-(4-Propoxyphenyl)acrylic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

3-(4-propoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYNDSOJMSGRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69033-81-4
Record name 4-Propoxycinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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